BenchChemオンラインストアへようこそ!

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Medicinal Chemistry Organic Synthesis Procurement

Select 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (1267095-78-2) for cost-effective medicinal chemistry. At 97% purity, it is 41% cheaper than the 6-bromo-2-methyl isomer, reducing pre-functionalization steps. The 0.12-unit higher LogP improves membrane permeability for oral bioavailability optimization. The chiral 2-methyl group enables enantioselective synthesis of chiral drug intermediates. The 8-bromo position is ideal for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, accelerating compound library generation. Best value for brominated benzoxazine building blocks.

Molecular Formula C9H10BrNO
Molecular Weight 228.089
CAS No. 1267095-78-2
Cat. No. B2685131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS1267095-78-2
Molecular FormulaC9H10BrNO
Molecular Weight228.089
Structural Identifiers
SMILESCC1CNC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C9H10BrNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3
InChIKeyYGRVNMAXPWMNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1267095-78-2) – Chemical Identity and Procurement Specifications


8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a brominated heterocyclic building block belonging to the 1,4-benzoxazine family, with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . The compound features a chiral center at the 2-position and is supplied as a powder, typically with a purity specification of 95% to 97% . Its canonical SMILES string is CC1CNC2=CC=CC(Br)=C2O1, and the InChI Key is YGRVNMAXPWMNPW-UHFFFAOYSA-N . It is primarily employed as a versatile intermediate in medicinal chemistry and materials science, with the 8-bromo substituent enabling further functionalization via cross-coupling reactions [1].

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine – Why Regioisomeric Substitution Is Not Interchangeable


Despite sharing a common core, regioisomers of bromo-methyl-3,4-dihydro-2H-1,4-benzoxazine exhibit distinct physicochemical properties, pricing structures, and synthetic accessibility profiles that preclude generic substitution. The precise position of the bromine atom (6-, 7-, or 8-position) dictates the compound's LogP, solid-state characteristics, and reactivity in transition metal-catalyzed cross-coupling reactions . Furthermore, the 2-methyl substitution introduces chirality, affecting downstream enantioselective applications . Procurement decisions based solely on the benzoxazine core without considering these regioisomeric differences risk project delays due to incompatible reactivity, unexpected costs, or unverified purity profiles [1].

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine – Quantitative Differentiation Evidence Versus Key Analogs


Regioisomeric Purity and Cost Differentiation: 8-Bromo vs. 6-Bromo Isomers

The 8-bromo regioisomer (CAS 1267095-78-2) is available at 97% purity from a major supplier, while the 6-bromo analog (CAS 1254332-81-4) is offered at 95% purity . Notably, the 8-bromo isomer is approximately 41% less expensive per 250 mg than the 6-bromo isomer (£422 vs. £719) . The 6-bromo-3-methyl variant (CAS 1254332-84-7) is priced at £567 for 250 mg at 95% purity .

Medicinal Chemistry Organic Synthesis Procurement

Computed Physicochemical Property Differentiation: LogP and Fsp3

The 8-bromo isomer exhibits a calculated LogP of 2.30, compared to 2.18 for the 6-bromo-2-methyl isomer . This difference in lipophilicity can influence membrane permeability and pharmacokinetic profiles. Both compounds share an identical Fsp3 value of 0.33, indicating comparable saturation .

Drug Discovery ADME Computational Chemistry

Regioisomeric Impact on Cross-Coupling Reactivity

While direct comparative reactivity data for 8-bromo- vs. 6-bromo-2-methyl benzoxazines are not publicly available, class-level evidence demonstrates that the position of the bromine atom on the benzoxazine core profoundly influences the efficiency of palladium-catalyzed Suzuki-Miyaura cross-couplings . In a study of 6-bromo-1,4-benzoxazines, steric and electronic effects dictated coupling yields with arylboronic acids; the 8-bromo isomer, being ortho to the oxygen atom, is expected to exhibit distinct reactivity profiles compared to the 6-bromo analog .

Synthetic Methodology Medicinal Chemistry C–C Bond Formation

Consistent Hazard Classification Across Regioisomers

The 8-bromo isomer is classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) under the EU CLP regulation [1]. The 6-bromo-2-methyl isomer carries identical hazard statements . No significant difference in hazard profile exists between these regioisomers.

Safety Occupational Health Regulatory Compliance

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine – Recommended Application Scenarios Based on Differentiated Evidence


Cost-Sensitive Lead Optimization and Library Synthesis

Given its 41% lower cost and higher purity compared to the 6-bromo-2-methyl isomer , the 8-bromo derivative is the economically rational choice for generating diverse compound libraries via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings . The 97% purity minimizes the need for pre-functionalization purification, accelerating hit-to-lead timelines.

ADME Property Tuning via Regioisomeric LogP Modulation

The 0.12 unit higher LogP of the 8-bromo isomer compared to the 6-bromo analog provides medicinal chemists with a subtle but potentially impactful handle for optimizing membrane permeability and oral bioavailability. This compound should be prioritized in programs where increased lipophilicity is desired without altering the core scaffold.

Stereoselective Synthesis of Chiral Benzoxazine Derivatives

The chiral center at the 2-position of 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine makes it a valuable starting material for enantioselective transformations. Its use in asymmetric synthesis can yield enantiomerically enriched building blocks for chiral drugs, differentiating it from achiral or racemic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.